molecular formula C9H12O B14449358 3-(Prop-1-en-2-yl)hex-5-yn-2-one CAS No. 75565-71-8

3-(Prop-1-en-2-yl)hex-5-yn-2-one

Cat. No.: B14449358
CAS No.: 75565-71-8
M. Wt: 136.19 g/mol
InChI Key: KCOCHJLYVKGSAM-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)hex-5-yn-2-one (CAS: Not explicitly provided) is a synthetic organic compound featuring a hex-5-yn-2-one backbone substituted with a prop-1-en-2-yl group at the third position. Its structure combines an alkyne (C≡C) at position 5 and an α,β-unsaturated ketone system (C=O adjacent to a conjugated alkene).

Synthesis of related compounds, such as (Z)-3-(1-hydroxyethylidene)hex-5-yn-2-one (57a), involves alkylation of pentane-2,4-dione with propargyl bromide in the presence of anhydrous K₂CO₃ and acetone . This suggests that this compound could be synthesized via analogous methods, leveraging nucleophilic substitution or conjugate addition reactions.

Properties

CAS No.

75565-71-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-prop-1-en-2-ylhex-5-yn-2-one

InChI

InChI=1S/C9H12O/c1-5-6-9(7(2)3)8(4)10/h1,9H,2,6H2,3-4H3

InChI Key

KCOCHJLYVKGSAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)hex-5-yn-2-one can be achieved through several methods. One common approach involves the alkylation of hex-5-yn-2-one with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Hex-5-yn-2-one and prop-1-en-2-yl halide.

    Reagents: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)hex-5-yn-2-one undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted alkynes or alkenes.

Scientific Research Applications

3-(Prop-1-en-2-yl)hex-5-yn-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)hex-5-yn-2-one involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with enzymes or receptors. The ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

β-Lactam Derivatives (e.g., Compound 9q)
  • Structure : β-lactam core (azetidin-2-one) substituted with prop-1-en-2-yl and 3,4,5-trimethoxyphenyl groups .
  • Key Differences :
    • The β-lactam ring introduces rigidity and hydrogen-bonding capacity, absent in the linear hex-5-yn-2-one system.
    • The trimethoxyphenyl group in 9q enhances tubulin-binding affinity, a feature missing in the target compound.
(Z)-3-(1-Hydroxyethylidene)hex-5-yn-2-one (57a)
  • Structure : Hex-5-yn-2-one with a hydroxyethylidene group at position 3 .
  • Both compounds share the hex-5-yn-2-one backbone, but 57a lacks the α,β-unsaturated ketone conjugation.
3-(Prop-2-yn-1-yl)pentane-2,4-dione (57b)
  • Structure : Two ketone groups at positions 2 and 4, with a propargyl substituent at position 3 .
  • Key Differences :
    • The diketone system in 57b may enhance chelation with metal ions, whereas the single ketone in the target compound limits this property.
    • The propargyl group (terminal alkyne) in 57b differs from the internal alkyne (hex-5-yn) in the target compound.
β-Lactam Derivatives (e.g., 9q)
  • Antiproliferative Activity : IC₅₀ values of 10–33 nM in MCF-7 (breast cancer) and MDA-MB-231 (TNBC) cells .
  • Mechanism : Tubulin polymerization inhibition via colchicine-binding site interaction, leading to G2/M phase arrest and apoptosis .
  • Selectivity: Lower toxicity in HEK-293T normal cells (IC₅₀ > 100 µM) compared to cancer cells, indicating a therapeutic window .
3-(Prop-1-en-2-yl)hex-5-yn-2-one
  • Inferred Activity : The absence of a β-lactam ring or methoxyaryl groups likely reduces tubulin-binding affinity. However, the α,β-unsaturated ketone may confer electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues).

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Selectivity (Cancer vs. Normal Cells)
This compound Hex-5-yn-2-one Prop-1-en-2-yl Not reported Unknown
β-Lactam 9q Azetidin-2-one (β-lactam) Prop-1-en-2-yl, trimethoxyphenyl 10–33 nM (MCF-7) High (IC₅₀ > 100 µM in HEK-293T)
(Z)-3-(1-Hydroxyethylidene)-hex-5-yn-2-one (57a) Hex-5-yn-2-one Hydroxyethylidene Not reported N/A
3-(Prop-2-yn-1-yl)pentane-2,4-dione (57b) Pentane-2,4-dione Prop-2-yn-1-yl Not reported N/A

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